An In-depth Technical Guide to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol (CAS: 35304-68-8)
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol (CAS: 35304-68-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol, a fluorinated heterocyclic alcohol of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical and physical properties, details robust synthesis methodologies including stereoselective approaches, and explores its strategic application as a key building block in the design of novel therapeutics. The guide further provides an in-depth analysis of its spectroscopic signature for unambiguous characterization and outlines essential safety and handling protocols. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers leveraging the unique properties of fluorinated scaffolds to advance modern drug development programs.
Introduction: The Strategic Value of Fluorinated Thiophenes in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When this functionality is combined with a thiophene ring, a "privileged pharmacophore" in its own right, the resulting scaffold becomes a highly valuable building block for novel drug discovery.[2][3][4][5] Thiophene and its derivatives are present in a wide array of FDA-approved drugs, demonstrating diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5]
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol (CAS: 35304-68-8) embodies the synergistic potential of these two moieties. As a chiral secondary alcohol, it provides a versatile synthetic handle for the introduction of the 2-(1-hydroxy-2,2,2-trifluoroethyl)thiophene fragment into more complex molecular architectures. This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and strategic deployment in research and development.
Physicochemical and Structural Properties
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol is a specialty chemical primarily utilized in research and development.[6] Its core structure consists of a thiophene ring substituted at the 2-position with a 1-hydroxy-2,2,2-trifluoroethyl group.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35304-68-8 | [6][7] |
| Molecular Formula | C₆H₅F₃OS | [6][7] |
| Molecular Weight | 182.16 g/mol | [6][7] |
| Synonyms | alpha-(Trifluoromethyl)-2-thiophenemethanol | [6] |
| Appearance | Colorless to yellow powder/liquid (predicted) | [8] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |
| LogP (calculated) | 2.3438 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Caption: Chemical structure of 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol.
Synthesis Methodologies
The most direct and industrially scalable route to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol is the reduction of its corresponding ketone precursor, 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone (also known as 2-(trifluoroacetyl)thiophene, CAS 651-70-7).
Synthesis of the Precursor Ketone
The precursor, 2-(trifluoroacetyl)thiophene, is typically synthesized via a Claisen condensation reaction between a thiophene derivative (e.g., 2-acetylthiophene) and a trifluoroacetylating agent like ethyl trifluoroacetate.[9] The reaction is base-catalyzed, with sodium hydride being a common choice to deprotonate the starting ketone.
Caption: Synthetic route to the ketone precursor.
Reduction to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol
The reduction of the trifluoromethyl ketone to the desired secondary alcohol can be achieved using various reducing agents. The choice of reagent is critical as it can influence yield, purity, and, in the case of asymmetric synthesis, the enantiomeric excess.
General Protocol for Achiral Synthesis:
A standard and effective method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
-
Dissolution: Dissolve 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Enantioselective Synthesis: A Critical Consideration for Drug Development
As 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol is a chiral molecule, the synthesis of single enantiomers is highly desirable for pharmaceutical applications, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Asymmetric reduction of the precursor ketone is the most common strategy to achieve this.
Methodologies for Asymmetric Reduction:
-
Catalytic Asymmetric Hydrogenation: This method employs chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands (e.g., BINAP derivatives), to stereoselectively deliver hydrogen to the carbonyl group.
-
Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata (CBS) catalysts), can provide high enantioselectivity.
The development of catalytic asymmetric methods for the synthesis of chiral β-trifluoromethyl alcohols is an active area of research, highlighting the importance of these structures in drug discovery.
Caption: Synthetic pathways to racemic and enantiopure alcohol.
Spectroscopic Characterization
Accurate characterization of 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol is crucial for confirming its identity and purity. Below are the expected spectroscopic features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm), exhibiting characteristic coupling patterns. - Methine Proton (-CHOH): A quartet (~5.2 ppm) due to coupling with the three fluorine atoms (³JHF). - Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic region (~125-145 ppm). - Methine Carbon (-CHOH): A quartet (~70 ppm) due to coupling with the fluorine atoms (²JCF). - Trifluoromethyl Carbon (-CF₃): A quartet (~124 ppm) due to the large one-bond C-F coupling (¹JCF). |
| ¹⁹F NMR | - A single signal, likely a doublet due to coupling with the methine proton, around -77 ppm (relative to CFCl₃). |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 182. - Key Fragments: Loss of CF₃ (m/z = 113), and fragments corresponding to the thiophene moiety. |
| IR Spectroscopy | - O-H Stretch: A broad band around 3300-3500 cm⁻¹. - C-H Stretch (aromatic): Peaks around 3100 cm⁻¹. - C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region. |
Applications in Drug Discovery and Development
The true value of 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules. Its utility stems from the combined benefits of its constituent parts.
Caption: Strategic value of the title compound in drug discovery.
-
Scaffold for Lead Generation: The molecule can be used in fragment-based screening or as a starting point for building compound libraries. The hydroxyl group serves as a convenient point for derivatization via esterification, etherification, or substitution reactions.
-
Improving DMPK Properties: The trifluoromethyl group is a well-established bioisostere for other groups and is known to block metabolic oxidation at or near its point of attachment. Its introduction can significantly improve the pharmacokinetic profile of a lead compound.[1]
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring.[2] This substitution can alter the electronic and steric properties of a molecule, potentially leading to improved potency, selectivity, or reduced toxicity.
-
Access to Diverse Chemical Space: The combination of the aromatic thiophene and the fluorinated aliphatic side chain allows for the exploration of unique chemical space, increasing the probability of identifying novel drug-target interactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol is not widely available, a robust safety assessment can be made based on the known hazards of its structural analog, 2,2,2-trifluoroethanol.[1][10][11][12][13][14][15][16]
Potential Hazards:
-
Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][11][12]
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][10] The substance may be toxic to the blood, reproductive system, and central nervous system.[10]
-
Eye Damage: May cause serious eye irritation or damage.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: If ventilation is inadequate, use an approved respirator.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[11][12]
Conclusion
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol stands as a strategically important building block for medicinal chemists and drug development scientists. Its unique combination of a privileged heterocyclic core and a property-enhancing trifluoromethyl group makes it a valuable tool for the synthesis of novel chemical entities with therapeutic potential. This guide has provided a comprehensive technical overview of its properties, synthesis, characterization, and safe handling, intended to empower researchers to effectively utilize this compound in their pursuit of next-generation pharmaceuticals.
References
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2,2,2-Trifluoroethanol. (n.d.). chemeurope.com. Retrieved from [Link]
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2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved from [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Process for synthesizing 2-thiopheneethanol and derivatives thereof. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]
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